Cy7

Description

BenchChem offers high-quality Cy7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7 including the price, delivery time, and more detailed information at info@benchchem.com.

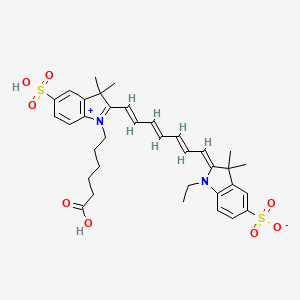

Structure

3D Structure

Propriétés

IUPAC Name |

(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUESRDTYLNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Cy7 Dye: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanine 7 (Cy7)

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development. As a member of the cyanine family, Cy7 is structurally characterized by a heptamethine chain, which is responsible for its long-wavelength spectral properties.[1] Its fluorescence in the NIR spectrum (750-800 nm) aligns with the "NIR window" of biological tissues, a range where endogenous absorbers like hemoglobin and water have minimal interference.[1] This key characteristic allows for deep tissue penetration of light and significantly reduces background autofluorescence, resulting in a high signal-to-noise ratio.[1][2][3] Consequently, Cy7 is exceptionally well-suited for sensitive in vivo imaging, fluorescence microscopy, and flow cytometry.[2][3][4]

Core Spectroscopic and Photophysical Properties

The utility of Cy7 in sensitive detection and imaging applications stems from its distinct photophysical characteristics. The dye is known for its high molar extinction coefficient, indicating a strong ability to absorb light, and a high quantum yield, resulting in bright fluorescent emissions.[1][2]

| Property | Typical Value | Source(s) |

| Excitation Maximum (λex) | ~750 - 756 nm | [2] |

| Emission Maximum (λem) | ~775 - 779 nm | [2][5] |

| Stokes Shift | ~25 nm | [2] |

| Molar Extinction Coefficient | Supplier dependent, typically >200,000 cm⁻¹M⁻¹ | |

| Quantum Yield | Supplier dependent, noted for high efficiency | [2] |

| Spectral Range | Near-Infrared (NIR) | [1] |

Key Applications in Research and Drug Development

Cy7's favorable spectral properties make it a versatile dye for a multitude of applications.

-

In Vivo Imaging: This is the most prominent application of Cy7.[1] When conjugated to targeting molecules like antibodies or peptides, Cy7 probes enable non-invasive, real-time tracking of biological processes in living animals.[4][6] This is crucial for pharmacokinetic studies, monitoring drug distribution, and visualizing tumor masses.[1][7] The deep tissue penetration of NIR light makes Cy7 superior to shorter-wavelength dyes for imaging internal organs or larger tumors.[7]

-

Fluorescence Microscopy: In techniques like confocal microscopy, Cy7 allows for high-resolution imaging with minimal background interference from cellular autofluorescence.[4] This is particularly advantageous for multicolor experiments where spectral overlap needs to be minimized.[3] Specialized filter sets are available to optimize the detection of Cy7 signals.[8][9]

-

Flow Cytometry: Cy7 and its tandem conjugates (e.g., PE-Cy7) are widely used in multicolor flow cytometry panels.[3][10] Its emission is well-separated from many common fluorophores, which simplifies compensation and allows for the identification of specific cell populations in complex samples.[3][10]

Experimental Protocols

Protocol 1: Labeling of Antibodies with Cy7-NHS Ester

This protocol provides a general methodology for conjugating Cy7 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on an antibody.

1. Reagent Preparation:

- Antibody Preparation: The antibody solution should be at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris) and ammonium ions.[11] A suitable buffer is phosphate-buffered saline (PBS) at a pH of 8.5 ± 0.5. If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate.[11][12]

- Cy7-NHS Ester Stock Solution: Immediately before use, dissolve the lyophilized Cy7-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[11][12]

2. Conjugation Reaction:

- Molar Ratio: The optimal molar ratio of Cy7 dye to protein is typically around 10:1.[11][12] The exact amount of dye to be added should be calculated based on the amount and molecular weight of the antibody.

- Reaction: Slowly add the calculated volume of the Cy7-NHS ester stock solution to the antibody solution while gently mixing.[11][12]

- Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark.[11] Gently invert the tube every 10-15 minutes to ensure thorough mixing.[11]

3. Purification of the Conjugate:

- Separation: The unreacted, free Cy7 dye must be separated from the labeled antibody. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[11]

- Procedure:

- Equilibrate the column with PBS (pH 7.2-7.4).[11]

- Load the reaction mixture onto the column.[11]

- Elute the conjugate with PBS. The labeled antibody will elute first as it is larger than the free dye.[11]

- Collect the colored fractions containing the Cy7-antibody conjugate.

Protocol 2: In Vivo Imaging in a Mouse Model

This protocol outlines the general steps for using a Cy7-labeled probe for in vivo fluorescence imaging in mice.

1. Animal Preparation:

- Anesthetize the mouse using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital.[6][13]

- Place the anesthetized animal in the prone position within the imaging system's dark chamber.[6]

2. Probe Administration:

- Dilute the Cy7-labeled biomolecule to the desired concentration. The optimal dosage must be determined empirically.[6]

- Inject the probe into the mouse, typically via the tail vein. A common injection volume is 200 µL.[6][13]

3. Image Acquisition:

- Set the imaging system with the appropriate excitation and emission filters for Cy7 (e.g., excitation ~710-760 nm, emission ~780-810 nm).[9][13]

- Capture fluorescence images at various time points (e.g., every 5 minutes initially) to monitor the distribution and localization of the probe.[6][13] The imaging schedule will depend on the probe's pharmacokinetics.

- A control group of mice not injected with the probe should be imaged to assess background autofluorescence.[6][13]

4. Ex Vivo Analysis (Optional):

- After the final imaging session, organs of interest can be dissected.[6]

- The dissected organs can be imaged to confirm the biodistribution of the fluorescent signal.[6]

- For higher resolution analysis, tissues can be fixed (e.g., in 4% paraformaldehyde), sectioned, and imaged with a fluorescence microscope.[6]

Conceptual Diagrams

Use of Cy7 in Cellular Target Identification

Cy7 is not part of a signaling pathway itself but is a tool to visualize components of one. The following diagram illustrates how a Cy7-labeled antibody can be used to detect a specific cell surface receptor, a common application in drug development and cancer research.

Relationship of Absorbance, Excitation, and Emission

The fluorescence of Cy7 is governed by the principles of light absorption and emission. The dye absorbs light energy at its excitation wavelength, promoting it to an excited state. It then returns to the ground state by releasing energy, in part as fluorescent light at a longer wavelength. This energy difference between the excitation and emission maxima is known as the Stokes Shift.

References

- 1. chempep.com [chempep.com]

- 2. Cyanine7 Dye | AxisPharm [axispharm.com]

- 3. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]

- 4. optolongfilter.com [optolongfilter.com]

- 5. Spectrum [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. - AVR [avr-optics.com]

- 9. microscopecentral.com [microscopecentral.com]

- 10. drmr.com [drmr.com]

- 11. researchgate.net [researchgate.net]

- 12. glpbio.com [glpbio.com]

- 13. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Cy7 Cyanine Dye: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7 is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its fluorescence emission in the 750-800 nm spectral window makes it an invaluable tool for a wide range of biological research applications, particularly in vivo imaging.[1][2] This region, often referred to as the "NIR window," is characterized by minimal light absorption by biological components like hemoglobin and water, and reduced tissue autofluorescence.[3] These properties allow for deeper tissue penetration of light and a significantly improved signal-to-background ratio, enabling sensitive and clear detection of labeled molecules in deep tissues and whole-animal models.[3]

This technical guide provides an in-depth overview of the core properties of Cy7, detailed experimental protocols for its key applications, and visualizations of experimental workflows and a relevant signaling pathway.

Core Properties of Cy7 Cyanine Dye

The photophysical and chemical properties of Cy7 are summarized in the tables below. These properties can vary slightly depending on the specific variant of the dye (e.g., standard vs. sulfonated) and the solvent used.

Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~743 - 750 nm | [1][4] |

| Emission Maximum (λem) | ~767 - 776 nm | [1][4] |

| Molar Extinction Coefficient (ε) | ~200,000 - 276,000 M⁻¹cm⁻¹ | [3][4] |

| Quantum Yield (Φ) | ~0.28 | [4] |

| Recommended Excitation Laser | 750 nm | [3] |

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H42N2O8S2 | [5] |

| Molecular Weight | 682.85 g/mol | [5] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Water solubility is low for standard Cy7 but significantly increased in sulfonated versions. | [5] |

| Reactive Groups | Commonly available with NHS ester or maleimide functional groups for conjugation to primary amines and thiols, respectively. | [6] |

Experimental Protocols

Detailed methodologies for the most common applications of Cy7 are provided below.

Antibody Conjugation with Cy7 NHS Ester

This protocol describes the covalent labeling of an antibody with a Cy7 NHS ester.

Materials:

-

Antibody (purified, in an amine-free buffer such as PBS)

-

Cy7 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (pH 8.3-8.5)

-

Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction tubes

-

Pipettes

Protocol:

-

Prepare the Antibody:

-

Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against an appropriate buffer.

-

Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.

-

-

Prepare the Cy7 Stock Solution:

-

Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the Cy7 stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).[1]

-

Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent antibody denaturation.

-

Incubate the reaction in the dark at 4°C overnight or at room temperature for 1-2 hours.[1]

-

-

Purification of the Conjugate:

-

Remove unconjugated dye using a spin desalting column according to the manufacturer's instructions.

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the center of the resin bed.

-

Centrifuge the column to collect the purified Cy7-antibody conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).

-

In Vivo Imaging with Cy7-Labeled Probes

This protocol outlines the general procedure for in vivo fluorescence imaging in a mouse tumor model using a Cy7-labeled targeting molecule.

Materials:

-

Cy7-labeled probe (e.g., antibody, peptide)

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate NIR filters (e.g., IVIS Spectrum)

-

Syringes and needles for intravenous injection

Protocol:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane or another appropriate anesthetic.

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

-

Probe Administration:

-

Dilute the Cy7-labeled probe in a sterile, biocompatible vehicle (e.g., PBS).

-

Inject the probe intravenously (i.v.) via the tail vein. The optimal dose will depend on the specific probe and target, but a typical starting dose is in the picomole to nanomole range per mouse.[7]

-

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours) to determine the optimal imaging window.[1]

-

Use an appropriate filter set for Cy7 (e.g., excitation ~745 nm, emission ~820 nm).

-

Acquire a white light reference image for anatomical co-registration.

-

-

Ex Vivo Imaging (Optional):

-

At the final time point, euthanize the mouse.

-

Dissect tumors and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Image the dissected tissues to confirm the in vivo signal distribution and quantify probe accumulation.[1]

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and in a background region (e.g., muscle).

-

Calculate the tumor-to-background ratio to assess targeting specificity.

-

Flow Cytometry with Cy7-Conjugated Antibodies

This protocol describes the staining of cells with a Cy7-conjugated antibody for analysis by flow cytometry.

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

-

Cy7-conjugated primary antibody

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fc block (optional, to reduce non-specific binding)

-

Viability dye (optional)

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors for Cy7.[8]

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/100 µL in ice-cold flow cytometry staining buffer.

-

-

Fc Receptor Blocking (Optional):

-

Incubate cells with an Fc block for 10-15 minutes at 4°C to prevent non-specific binding of the antibody to Fc receptors.

-

-

Staining:

-

Washing:

-

Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[10]

-

-

Viability Staining (Optional):

-

If using a viability dye, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.

-

Acquire the data on a flow cytometer equipped with the appropriate laser and filters for Cy7 detection.[8] Be sure to include proper controls, such as unstained cells and fluorescence-minus-one (FMO) controls, for accurate gating and compensation.

-

Visualizations

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the applications described above.

Signaling Pathway Example: Integrin αvβ3 Targeting in Cancer

Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides are frequently used to target and visualize integrin αvβ3, a cell surface receptor that is overexpressed on many tumor cells and is crucial for tumor angiogenesis and metastasis.[4][7] The following diagram illustrates this signaling interaction.

References

- 1. Near-infrared fluorescent molecular probes with cetuximab in the in vivo fluorescence imaging for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cy7-Tetrameric arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ligand-receptor binding measured by laser-scanning imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APC-Cy®7 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]

- 9. Frontiers | Intestinal mucosal alterations parallel central demyelination and remyelination: insights into the gut-brain axis in the cuprizone model of multiple sclerosis [frontiersin.org]

- 10. google.com [google.com]

Cy7 Dye for In Vivo Imaging: A Core Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and practical applications of Cy7 dye for in vivo imaging.

Introduction to Cy7 Dye

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in preclinical in vivo imaging.[1][2] Its spectral properties fall within the "NIR window" (700-900 nm), a range where biological tissues exhibit minimal light absorption and autofluorescence. This characteristic allows for deeper tissue penetration of light and a higher signal-to-background ratio, making Cy7 an ideal probe for visualizing molecular processes in living organisms.[3]

Physicochemical and Spectroscopic Properties

The utility of Cy7 in in vivo imaging is underpinned by its distinct physicochemical and spectroscopic characteristics. These properties are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 743 - 756 nm | The peak absorption wavelength.[4][5] |

| Emission Maximum (λem) | 767 - 779 nm | The peak fluorescence emission wavelength.[4][5] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[1] |

| Quantum Yield (Φ) | Varies (typically lower in aqueous media) | The efficiency of converting absorbed light into emitted fluorescence. Can be impacted by conjugation. |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble formulations (e.g., Sulfo-Cy7) are available to reduce aggregation in biological buffers.[2] |

| Reactivity | Commonly available as NHS esters or maleimides | For conjugation to primary amines (-NH2) or sulfhydryls (-SH) on biomolecules, respectively. |

Experimental Protocols for In Vivo Imaging

General Experimental Workflow

A typical in vivo imaging experiment using a Cy7-conjugated probe follows a well-defined workflow, from probe preparation to data analysis.

Detailed Methodology: Imaging Tumor Integrin αvβ3 Expression with Cy7-RGD Peptide

This protocol is adapted from a study on imaging tumor integrin αvβ3 expression using a Cy7-labeled RGD peptide.[6]

1. Probe Preparation:

-

Conjugation: A cyclic RGD peptide (targeting integrin αvβ3) is conjugated to Cy7 NHS ester. The reaction is typically carried out in a solution of dimethyl sulfoxide (DMSO) and a suitable buffer, such as phosphate-buffered saline (PBS), at room temperature in the dark.

-

Purification: The Cy7-RGD conjugate is purified using methods like dialysis or high-performance liquid chromatography (HPLC) to remove unconjugated Cy7 dye.

2. Animal Model:

-

Cell Line: U87MG human glioblastoma cells, which have high expression of integrin αvβ3, are used.

-

Implantation: Athymic nude mice are subcutaneously inoculated with U87MG cells. Tumors are allowed to grow to a suitable size for imaging.

3. In Vivo Imaging Procedure:

-

Probe Administration: Mice are intravenously injected via the tail vein with the Cy7-RGD peptide conjugate. A typical dose is around 500 pmol per mouse.[6]

-

Anesthesia: During imaging, mice are anesthetized using an appropriate anesthetic, such as isoflurane.

-

Imaging System: A small animal in vivo imaging system equipped with a Cy7 filter set is used. For example, an excitation filter around 680/30 nm and an emission filter around 775/30 nm can be employed.[6]

-

Image Acquisition: Longitudinal imaging is performed at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[6]

4. Data Analysis:

-

Region of Interest (ROI) Analysis: The fluorescence intensity within the tumor and other organs is quantified by drawing ROIs on the images. The data is often expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).[6]

-

Ex Vivo Imaging: After the final in vivo imaging time point, mice are euthanized, and major organs and the tumor are excised for ex vivo imaging to confirm the biodistribution of the probe.[6]

Visualizing Signaling Pathways: Integrin αvβ3 Targeting

Cy7-labeled RGD peptides are designed to bind to integrin αvβ3, a cell adhesion molecule that plays a crucial role in tumor angiogenesis and metastasis.[6] The binding of the RGD motif to integrin αvβ3 can be visualized as the initial step in a complex signaling cascade.

Advantages and Limitations of Cy7 for In Vivo Imaging

Advantages:

-

Deep Tissue Penetration: The NIR excitation and emission of Cy7 allow for imaging deeper into tissues compared to fluorophores that emit in the visible spectrum.[3]

-

Low Autofluorescence: Biological tissues have minimal autofluorescence in the NIR range, resulting in a high signal-to-background ratio.[3]

-

High Molar Extinction Coefficient: This contributes to the brightness of Cy7-conjugated probes.[1]

-

Versatile Conjugation Chemistry: The availability of reactive forms like NHS esters and maleimides allows for straightforward labeling of a wide range of biomolecules.

Limitations:

-

Photostability: Cy7 can be susceptible to photobleaching, especially under prolonged or high-intensity illumination. However, modifications to the dye structure are being developed to improve photostability.

-

Quantum Yield in Aqueous Solutions: The quantum yield of Cy7 can be lower in aqueous environments compared to organic solvents. This can be influenced by the conjugation partner and local microenvironment.

-

Potential for Aggregation: Unmodified Cy7 can aggregate in aqueous buffers, which can be mitigated by using sulfonated versions of the dye.[2]

Conclusion

Cy7 is a powerful and versatile near-infrared dye that has become a cornerstone of in vivo molecular imaging. Its favorable spectral properties enable sensitive and deep-tissue visualization of biological processes. A thorough understanding of its characteristics, coupled with well-designed experimental protocols, allows researchers to effectively utilize Cy7 for a broad spectrum of applications, from fundamental biological research to the development of new diagnostic and therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. University of Minnesota Morris Digital Well - Summer Research Showcase: Synthesis and Characterization of Near-Infrared Fluorescent Dye Cy7-2 for Targeted Cancer Imaging [digitalcommons.morris.umn.edu]

- 4. Cy7-Tetrameric arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Near-Infrared Fluorescence with Cy7

For researchers, scientists, and professionals in drug development, harnessing the power of near-infrared (NIR) fluorescence is pivotal for advancing in vivo imaging and targeted therapeutic strategies. Among the arsenal of fluorescent probes, Cyanine7 (Cy7) has emerged as a cornerstone fluorophore for NIR applications. This in-depth guide provides a technical overview of Cy7, from its fundamental properties to detailed experimental protocols and data visualization, enabling its effective integration into sophisticated research workflows.

Core Principles of Cy7 and Near-Infrared Imaging

The utility of NIR fluorescence in biological imaging stems from the "NIR window" (typically 700-900 nm), a spectral range where endogenous fluorophores are scarce and light scattering by tissues is significantly reduced.[1] This translates to deeper tissue penetration and a higher signal-to-noise ratio, which are critical for sensitive in vivo imaging.

Cy7, a heptamethine cyanine dye, is optimally suited for this window.[1][2] Its chemical structure gives rise to strong absorption and emission in the NIR spectrum, making it an exceptionally bright and photostable probe for a multitude of biological applications.[1][3]

Photophysical and Spectroscopic Data

The performance of Cy7 in any application is dictated by its inherent photophysical properties. The following table summarizes the key quantitative data for Cy7, providing a baseline for experimental design and instrumentation settings.

| Property | Value | Notes |

| Maximum Excitation (λex) | ~750 - 770 nm | Varies with solvent and conjugation[2] |

| Maximum Emission (λem) | ~775 - 800 nm | Varies with solvent and conjugation[2] |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M-1cm-1 | Indicates high light absorption efficiency[4] |

| Quantum Yield (Φ) | ~0.28 - 0.3 | Represents the efficiency of converting absorbed light into emitted fluorescence |

| Reactive Group (Common) | NHS ester | For labeling primary amines on proteins and antibodies |

Experimental Protocols: A Practical Guide

Successful implementation of Cy7 in research necessitates meticulous experimental design and execution. Here, we provide detailed methodologies for key applications.

Antibody Labeling with Cy7 NHS Ester

This protocol outlines the covalent conjugation of Cy7 N-hydroxysuccinimide (NHS) ester to a primary antibody, a common procedure for creating targeted imaging agents.

Materials:

-

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)[5][6]

-

Cy7 NHS ester (dissolved in anhydrous DMSO)

-

1 M Sodium Bicarbonate, pH 8.5-9.5[5]

-

Desalting column (e.g., Sephadex G-25)[5]

-

Spectrophotometer

Methodology:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column.

-

pH Adjustment: Adjust the pH of the antibody solution to 8.5-9.5 using 1 M Sodium Bicarbonate to facilitate the reaction with the NHS ester.[5]

-

Dye Preparation: Prepare a stock solution of Cy7 NHS ester in DMSO.

-

Conjugation Reaction: Add the Cy7 NHS ester solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).[5] Incubate for 1 hour at room temperature with continuous mixing, protected from light.[5]

-

Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[5]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).

Caption: Workflow for Cy7-NHS ester conjugation to an antibody.

In Vivo Tumor Imaging

This protocol details the use of a Cy7-labeled antibody for non-invasive imaging of a subcutaneous tumor model in mice.

Materials:

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Cy7-labeled antibody

-

In vivo imaging system (IVIS or similar) with appropriate filters for Cy7 (Excitation: ~745 nm, Emission: ~820 nm)

-

Anesthesia (e.g., isoflurane)

Methodology:

-

Animal Preparation: Anesthetize the mouse and acquire a baseline (pre-injection) fluorescence image to determine background autofluorescence.

-

Probe Administration: Inject the Cy7-labeled antibody (typically 500 pmol) via the tail vein.[7]

-

Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 2, 6, 24, 48, and 96 hours) to monitor probe distribution and tumor accumulation.[8]

-

Ex Vivo Analysis: After the final imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.[7][8]

-

Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues at each time point to determine tumor-to-background ratios.

Caption: Workflow for in vivo tumor imaging with a Cy7-labeled antibody.

Cell Staining for Flow Cytometry

This protocol describes the staining of cells with a Cy7-conjugated antibody for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 5% FBS)[9]

-

Cy7-conjugated primary antibody

-

Flow cytometer with appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy7 or its tandem dyes (e.g., APC-Cy7).

Methodology:

-

Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.

-

Fc Receptor Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes.[9]

-

Antibody Staining: Add the Cy7-conjugated antibody at the predetermined optimal concentration and incubate for 30 minutes at 4°C in the dark.[9]

-

Wash: Wash the cells twice with cold staining buffer to remove unbound antibody.

-

Data Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer.

Visualizing Signaling Pathways with Cy7

Cy7-labeled ligands are invaluable tools for studying receptor-mediated signaling pathways. For instance, tracking the internalization of a Cy7-labeled growth factor can elucidate the dynamics of its corresponding receptor.

Caption: Visualization of receptor-mediated endocytosis using a Cy7-labeled ligand.

References

- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chempep.com [chempep.com]

- 3. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]

- 4. researchgate.net [researchgate.net]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. abcam.com [abcam.com]

- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Near-infrared fluorescent molecular probes with cetuximab in the in vivo fluorescence imaging for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.7. Cell Staining for Flow Cytometry [bio-protocol.org]

An In-depth Technical Guide to Cy7: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 7 (Cy7), a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. This document details its chemical structure, key photophysical properties, and provides detailed protocols for its application in various experimental settings.

Core Concepts: Understanding Cy7

Cy7 is a heptamethine cyanine dye, a class of synthetic fluorescent molecules characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1] This extended conjugated system is responsible for its absorption and emission properties in the near-infrared spectrum, typically with excitation maxima around 750 nm and emission maxima around 773-780 nm.[1][2]

The significant advantage of operating in the NIR window (700-900 nm) lies in the minimal autofluorescence from biological tissues and reduced light scattering, allowing for deeper tissue penetration and a higher signal-to-noise ratio in in-vivo imaging applications.[3]

Chemical Structure

The core structure of Cy7 consists of two indolenine rings linked by a seven-carbon polymethine chain. Variations of this core structure exist to enhance properties like water solubility and reactivity.

-

Cy7: The basic, non-sulfonated form, which is generally soluble in organic solvents like DMSO and DMF.[1]

-

Sulfo-Cy7: Sulfonated versions of Cy7 exhibit improved water solubility, making them ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[1] This also helps to prevent aggregation of labeled molecules.[1]

-

Cy7 NHS Ester: This derivative incorporates an N-hydroxysuccinimide (NHS) ester reactive group, which readily forms stable amide bonds with primary amines on proteins and other biomolecules.[4]

-

PE-Cy7: A tandem conjugate where Phycoerythrin (PE) is excited and transfers its energy to Cy7, which then emits in the far-red spectrum. This allows for excitation with common laser lines (e.g., 488 nm or 561 nm) while still obtaining emission in the NIR.[5][6]

Chemical and Physical Properties

The photophysical properties of Cy7 and its derivatives are crucial for their application in fluorescence-based assays. The following tables summarize key quantitative data for Cy7 and its common variants.

| Property | Unconjugated Cy7 | Sulfo-Cy7 NHS Ester | PE-Cy7 |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~240,600 cm⁻¹M⁻¹[7] | ~1,960,000 cm⁻¹M⁻¹[8] |

| Quantum Yield (Φ) | ~0.3[9] | Improved by ~20% vs. Cy7 | Not typically reported for the tandem |

| Excitation Maximum (λex) | ~750 nm[2] | ~750 nm[10] | 565 nm[6] |

| Emission Maximum (λem) | ~773 nm[1] | ~773 nm[10] | 778 nm[6] |

| Stokes Shift | ~23-28 nm | ~23 nm | 213 nm |

| Molecular Weight | Varies by counter-ion | ~844 g/mol (Potassium salt)[10] | N/A |

| Solubility | Organic Solvents (DMSO, DMF)[1] | Water, DMSO, DMF[10] | Aqueous Buffers |

| Property | Cy7 NHS Ester |

| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹[9] |

| Quantum Yield (Φ) | ~0.3[9] |

| Excitation Maximum (λex) | ~747 nm |

| Emission Maximum (λem) | ~764 nm[9] |

| Reactive Group | NHS ester |

| Reactivity | Primary amines[9] |

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving Cy7.

Protein and Antibody Labeling with Cy7 NHS Ester

This protocol describes the covalent conjugation of Cy7 NHS ester to a protein or antibody.

Materials:

-

Protein/antibody solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Cy7 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), as these will compete for reaction with the NHS ester. If necessary, dialyze the protein against PBS overnight.

-

Dye Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Reaction Buffer Adjustment: Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate. This slightly alkaline pH facilitates the reaction with primary amines.[1]

-

Conjugation Reaction:

-

Calculate the required volume of the Cy7 stock solution. A molar ratio of dye to protein of 10:1 to 15:1 is often a good starting point.[11]

-

Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

-

Collect the fractions containing the purified conjugate.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

-

In Vivo Imaging with Cy7-Labeled Probes

This protocol provides a general workflow for non-invasive in vivo imaging in a mouse model using a Cy7-labeled antibody.

Materials:

-

Cy7-labeled antibody or other targeting probe

-

Sterile, pyrogen-free PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Syringes and needles for injection

-

Animal model (e.g., tumor-bearing mouse)

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging chamber. Maintain anesthesia throughout the imaging session.

-

Probe Administration:

-

Dilute the Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose for an antibody is 1-10 mg/kg.

-

Inject the probe intravenously (e.g., via the tail vein) or intraperitoneally, depending on the experimental design. A typical injection volume is 100-200 µL.

-

-

Image Acquisition:

-

Acquire a baseline (pre-injection) image of the animal.

-

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[12]

-

Set the imaging parameters:

-

Excitation filter: ~745 nm

-

Emission filter: ~800 nm

-

Exposure time: Adjust to achieve a good signal without saturation (typically 0.5-5 seconds).

-

Binning: Medium to high, to increase sensitivity.

-

-

-

Ex Vivo Imaging (Optional):

-

At the final time point, euthanize the animal and dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

-

Arrange the tissues in the imaging chamber and acquire a final image to confirm the in vivo signal distribution.[12]

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other tissues.

-

Quantify the fluorescence intensity (e.g., in average radiant efficiency) within each ROI at each time point.

-

Calculate the tumor-to-background ratio to assess the specificity of the probe.

-

Flow Cytometry with PE-Cy7 Conjugated Antibodies

This protocol outlines the steps for staining cells with a PE-Cy7 conjugated antibody for flow cytometric analysis.

Materials:

-

PE-Cy7 conjugated antibody

-

Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fc block (optional, to reduce non-specific binding)

-

Fixation/Permeabilization buffers (if staining intracellular targets)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in cold staining buffer.

-

If necessary, perform red blood cell lysis.

-

-

Fc Receptor Blocking (Optional):

-

Add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific binding of the antibody to Fc receptors on cells like macrophages and B cells.[13]

-

-

Staining:

-

Add the PE-Cy7 conjugated antibody to the cell suspension at the manufacturer's recommended concentration (or a previously titrated optimal concentration).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 1-2 mL of cold staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step two more times.

-

-

Fixation (Optional):

-

If the cells are not to be analyzed immediately, resuspend them in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and store at 4°C in the dark.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of staining buffer for analysis.

-

Acquire the data on a flow cytometer equipped with a laser that can excite PE (e.g., 488 nm or 561 nm) and a filter to detect the emission from Cy7 (e.g., a 780/60 nm bandpass filter).[6]

-

Ensure proper compensation is set to account for any spectral overlap from other fluorochromes in a multicolor panel.

-

Visualization of Signaling Pathways and Workflows

The use of Cy7-labeled probes is instrumental in visualizing and understanding complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow: Antibody Labeling and In Vivo Imaging

Caption: Workflow for Cy7-antibody conjugation and subsequent in vivo imaging.

Signaling Pathway: Visualizing EGFR Activation

This diagram illustrates the use of a Cy7-labeled Epidermal Growth Factor (EGF) ligand to visualize the activation of the EGFR signaling pathway, which often leads to the MAPK cascade.

Caption: EGFR signaling pathway initiated by a Cy7-labeled EGF ligand.

References

- 1. m.youtube.com [m.youtube.com]

- 2. drmr.com [drmr.com]

- 3. youtube.com [youtube.com]

- 4. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 11. Antibody Staining for Flow Cytometry Analysis: [bio-protocol.org]

- 12. Cell staining and flow cytometry. [bio-protocol.org]

- 13. google.com [google.com]

Principle of Cy7 Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the fluorescence of Cyanine 7 (Cy7), a near-infrared (NIR) fluorescent dye. Its exceptional photophysical properties have established it as a critical tool in a multitude of research and drug development applications, most notably in in vivo imaging.

Core Principles of Cy7 Fluorescence

Cy7 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of this conjugated chain is the primary determinant of the dye's absorption and emission wavelengths. In the case of Cy7, a heptamethine chain pushes its spectral properties into the near-infrared (NIR) window, a region highly advantageous for biological imaging.

The fluorescence of Cy7 is governed by the Jablonski diagram principles. Upon absorbing a photon of light at its excitation maximum, a valence electron is promoted to an excited singlet state (S1). The molecule then rapidly relaxes to the lowest vibrational level of the S1 state. From here, it can return to the ground state (S0) via the emission of a photon, a process known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, with this energy difference referred to as the Stokes shift.

Key advantages of Cy7's NIR fluorescence include:

-

Deep Tissue Penetration: Light in the NIR spectrum (700-900 nm) can penetrate biological tissues more deeply than visible light due to reduced absorption and scattering by endogenous molecules like hemoglobin and melanin.[1]

-

Reduced Autofluorescence: Biological tissues exhibit significantly lower autofluorescence in the NIR range, leading to a higher signal-to-noise ratio and improved sensitivity in imaging applications.[1]

-

Minimal Phototoxicity: The lower energy of NIR light minimizes damage to biological samples, making it ideal for live-cell and longitudinal in vivo studies.[1]

Chemical Structure and Modifications

The basic structure of Cy7 consists of two indolenine rings linked by a heptamethine chain. This core structure can be modified to enhance its properties or to enable conjugation to biomolecules. A common and important modification is the addition of sulfonate groups to the indolenine rings, creating sulfo-Cy7. This modification significantly increases the water solubility of the dye, which is crucial for biological applications, and can also slightly improve its optical stability and quantum yield.[] Another key modification is the introduction of reactive groups, such as N-hydroxysuccinimide (NHS) esters, which allow for covalent labeling of primary amines on proteins and other biomolecules.[3]

Quantitative Photophysical Properties

The efficiency and utility of a fluorophore are defined by several key quantitative parameters. The following table summarizes the photophysical properties of Cy7.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~750 - 756 nm | The peak wavelength at which the dye absorbs light.[4] |

| Emission Maximum (λem) | ~773 - 779 nm | The peak wavelength of the emitted fluorescence.[] |

| Molar Absorptivity (ε) | > 200,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. Modified Cy7 dyes have been reported with molar absorptivity exceeding 5 x 10⁵ M⁻¹cm⁻¹.[5] |

| Quantum Yield (Φ) | Variable, can be > 0.7 with modifications | The ratio of photons emitted to photons absorbed. Can be influenced by the local environment and conjugation.[6] |

| Fluorescence Lifetime (τ) | < 1 nanosecond | The average time the molecule spends in the excited state before returning to the ground state.[7] |

| Stokes Shift | ~25 nm | The difference between the excitation and emission maxima.[8] |

Factors Affecting Cy7 Fluorescence

The fluorescence of Cy7 can be influenced by several factors, which are critical considerations for experimental design and data interpretation.

-

Photobleaching: Like all fluorophores, Cy7 is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light. While cyanine dyes are among the more photostable long-wavelength dyes, minimizing exposure to high-intensity light is crucial for quantitative and long-term imaging.[][9]

-

Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity. This can occur through various mechanisms, including collision with other molecules in the solution (collisional quenching) or the formation of non-fluorescent aggregates. The local chemical environment, including the presence of certain ions or changes in pH, can also affect fluorescence intensity.

-

Solvent and Microenvironment: The polarity and viscosity of the solvent can influence the quantum yield and fluorescence lifetime of cyanine dyes. For instance, the addition of sulfonic acid groups to create water-soluble forms of Cy7 not only increases solubility but can also slightly improve the quantum yield.[]

-

Conjugation: The process of conjugating Cy7 to a biomolecule can alter its photophysical properties. The proximity of the dye to specific amino acid residues or other moieties on the labeled molecule can lead to quenching or enhancement of fluorescence. It is therefore important to characterize the properties of the final conjugate.

Experimental Protocols

Labeling of Antibodies with Cy7-NHS Ester

This protocol describes the covalent labeling of an antibody with a Cy7-NHS ester, which reacts with primary amines on the protein.

Materials:

-

Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.

-

Cy7-NHS ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

1 M Sodium Bicarbonate solution.

-

Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

Procedure:

-

Prepare the Antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange. The pH of the antibody solution should be adjusted to 8.5 ± 0.5 with 1 M sodium bicarbonate.

-

Prepare the Cy7-NHS Ester Stock Solution: Immediately before use, dissolve the Cy7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the Cy7-NHS ester stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.

-

-

Purification of the Conjugate:

-

Apply the reaction mixture to a pre-equilibrated gel filtration column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, while the free, unconjugated dye will elute later.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar absorptivity of the protein at 280 nm, ε_dye is the molar absorptivity of the dye at its excitation maximum, and CF is a correction factor for the dye's absorbance at 280 nm.

-

In Vivo Imaging with Cy7-labeled Probes

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model using a Cy7-labeled probe.

Materials:

-

Cy7-labeled probe (e.g., antibody, peptide, or small molecule).

-

Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

In vivo imaging system equipped with appropriate excitation and emission filters for Cy7.

-

Animal model (e.g., tumor-bearing mouse).

Procedure:

-

Animal Preparation: Anesthetize the mouse using a suitable anesthetic protocol.

-

Probe Administration: Inject the Cy7-labeled probe into the animal, typically via tail vein injection. The optimal dose and timing will depend on the specific probe and biological target.

-

Image Acquisition:

-

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

-

Use an excitation filter around 750 nm and an emission filter around 780 nm.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in regions of interest (e.g., tumor vs. background tissue) to assess probe targeting and accumulation.

-

Longitudinal imaging of the same animal over time can provide kinetic information about the probe's behavior.

-

Mandatory Visualizations

Experimental Workflow for Antibody Labeling and In Vivo Imaging

Caption: Workflow for Cy7-antibody conjugation and subsequent in vivo imaging.

Simplified Signaling Pathway: EGFR Targeting with a Cy7-Labeled Antibody

Caption: EGFR signaling pathway targeted for imaging with a Cy7-labeled antibody.

References

- 1. optolongfilter.com [optolongfilter.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyanine7 Dye | AxisPharm [axispharm.com]

- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanine Dyes for New Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyanine dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for new researchers entering the field of fluorescence-based assays.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] Their fundamental structure consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain of conjugated double bonds.[2][3] This conjugated system is responsible for their strong light absorption and intense fluorescence emission, making them exceptional tools for a wide array of bio-analytical techniques.[2][4]

The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of the polymethine chain.[2] An increase in the number of methine units results in a bathochromic shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum.[2] This tunability allows for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.[5]

Cyanine dyes offer several advantages over traditional fluorophores like fluorescein and rhodamine, including higher molar extinction coefficients, greater photostability, and pH insensitivity between pH 4 and 10.[6] They are widely used to label a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[1] These labeled conjugates are then employed in a multitude of applications, such as fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[5][7]

Chemical Structure and Classification

The basic structure of a cyanine dye features two nitrogen atoms, each part of a heterocyclic nucleus, connected by a polymethine chain.[1][3] One of the nitrogen atoms is quaternized, giving the molecule a positive charge that is delocalized across the chromophore.[1]

Cyanine dyes are broadly classified into three main groups based on the nature of the heterocyclic rings and their connection to the polymethine chain:

-

Streptocyanines (or open-chain cyanines): These have the general structure R₂N⁺=CH[CH=CH]n-NR₂.

-

Hemicyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-NR₂.

-

Closed-chain cyanines: These are characterized by the structure Aryl=N⁺=CH[CH=CH]n-N=Aryl.[1]

A common nomenclature for commercially available cyanine dyes is the "Cy" series, where the number following "Cy" indicates the number of methine carbons in the polymethine chain.[4] For example, Cy3, Cy5, and Cy7 are among the most widely used cyanine dyes.[2] Benzo-fused cyanines are often designated with a ".5" suffix, such as Cy3.5 and Cy5.5.[4]

Furthermore, cyanine dyes can be classified as either non-sulfonated or sulfonated . The addition of sulfonate groups significantly increases the water solubility of the dyes, which is advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[4]

Photophysical Properties

The utility of cyanine dyes in biomedical research stems from their excellent photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ).

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.10 |

| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 |

| Sulfo-Cy5 | ~650 | ~669 | ~250,000 | ~0.20 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 |

| Cy7 | ~747 | ~776 | ~250,000 | ~0.12 |

| Sulfo-Cy7 | ~754 | ~778 | ~200,000 | ~0.10 |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.

The high molar extinction coefficients of cyanine dyes indicate their efficiency in absorbing light, while their quantum yields reflect the efficiency of converting absorbed light into emitted fluorescence.[4] The photostability, or resistance to photobleaching, of cyanine dyes can be influenced by factors such as the rigidity of the polymethine chain and the presence of certain substituents.[8]

Synthesis of Cyanine Dyes

The synthesis of cyanine dyes typically involves the condensation of two heterocyclic quaternary ammonium salts with a polymethine-bridging reagent.[2] The first synthesis of a cyanine dye was reported in 1856 by C. H. Greville Williams.[6]

Symmetrical cyanine dyes are generally synthesized by reacting two equivalents of a heterocyclic salt with a reagent that provides the central part of the polymethine chain.[9]

Unsymmetrical cyanine dyes , which contain two different heterocyclic nuclei, are often more challenging to synthesize due to the concurrent formation of symmetrical byproducts.[1][10] Strategies to overcome this include solid-phase synthesis and the use of "half-cyanine" intermediates.[6][10] Microwave-assisted synthesis has also been employed to reduce reaction times and thermal degradation.[1]

The general synthetic approach allows for the introduction of various functional groups onto the heterocyclic rings or the polymethine chain. These functional groups can be reactive moieties, such as N-hydroxysuccinimide (NHS) esters or maleimides, for covalent attachment to biomolecules.[7]

Experimental Protocols

Labeling of Proteins with Cyanine NHS Esters

This protocol describes the general procedure for labeling proteins with amine-reactive cyanine NHS esters.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Cyanine NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in PBS at a concentration of 2-10 mg/mL.

-

Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer. This is crucial as the reaction with primary amines is pH-dependent.[11]

-

-

Prepare the Dye Solution:

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[11]

-

Collect the fractions containing the protein-dye conjugate, which will be visibly colored.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

-

Immunofluorescence Staining of Cells

This protocol outlines a general workflow for immunofluorescence staining of cultured cells using cyanine dye-conjugated secondary antibodies.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody

-

Cyanine dye-conjugated secondary antibody

-

Mounting medium with an antifade reagent

-

DAPI (optional, for nuclear counterstaining)

Procedure:

-

Cell Fixation:

-

Permeabilization (for intracellular targets):

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[12]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[11]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the cyanine dye-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.[13]

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Incubate with DAPI for nuclear staining.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the cyanine dye and DAPI.

-

Visualization of Workflows and Pathways

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with cyanine NHS esters.

Logical Relationship in Indirect Immunofluorescence

Caption: Principle of indirect immunofluorescence with cyanine dyes.

Simplified Kinase Activity Biosensor Signaling

Caption: FRET-based biosensor for kinase activity using a Cy3/Cy5 pair.

Troubleshooting Common Issues

Problem: Low Labeling Efficiency

-

Cause: Incorrect pH of the protein solution.

-

Solution: Ensure the pH is between 8.2 and 8.5 for efficient reaction with primary amines.[11]

-

-

Cause: Low protein concentration.

-

Solution: Concentrate the protein solution to at least 2 mg/mL, with 10 mg/mL being optimal.[11]

-

-

Cause: Presence of amine-containing buffers (e.g., Tris).

-

Solution: Dialyze the protein into an amine-free buffer like PBS before labeling.[11]

-

-

Cause: Inactive dye.

-

Solution: Use freshly prepared dye solutions, as NHS esters are moisture-sensitive.[6]

-

Problem: High Background in Immunofluorescence

-

Cause: Insufficient blocking.

-

Solution: Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[12]

-

-

Cause: Non-specific antibody binding.

-

Solution: Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise.

-

-

Cause: Inadequate washing.

-

Solution: Increase the number and duration of washing steps to remove unbound antibodies.[12]

-

-

Cause: Autofluorescence.

-

Solution: Use a mounting medium with an antifade reagent and consider using fluorophores with longer excitation wavelengths (e.g., in the far-red or NIR) to minimize autofluorescence from the sample.[13]

-

Problem: Photobleaching

-

Cause: Excessive exposure to excitation light.

-

Solution: Minimize the exposure time and intensity of the excitation light during imaging. Use an antifade mounting medium.[13]

-

-

Cause: Inherent photolability of the dye.

-

Solution: Select more photostable cyanine dye variants if available. Some newer formulations offer enhanced photostability.[8]

-

Conclusion

Cyanine dyes are powerful and versatile tools in the arsenal of researchers in the life sciences and drug development. Their tunable photophysical properties, high brightness, and suitability for covalent labeling of biomolecules have solidified their importance in a wide range of fluorescence-based applications. By understanding the fundamental principles of their chemistry, photophysics, and application, and by following optimized experimental protocols, new researchers can effectively harness the capabilities of cyanine dyes to generate high-quality, reproducible data and drive their research forward. This guide provides a solid foundation for embarking on research involving these indispensable fluorescent probes.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00814F [pubs.rsc.org]

- 7. Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. insights.oni.bio [insights.oni.bio]

- 12. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]

- 13. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]

Cy7: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in molecular biology. As a member of the cyanine dye family, Cy7's utility stems from its operation within the NIR spectrum (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption.[1] This "optical window" allows for deep tissue imaging with an enhanced signal-to-noise ratio, making Cy7 and other NIR dyes cornerstones for high-resolution imaging of complex biological systems.[1] This guide provides a comprehensive overview of Cy7's properties, core applications, and detailed experimental protocols for its use in various molecular biology techniques.

Properties of Cy7

Cy7 dyes are characterized by their long-wavelength absorption and emission, high extinction coefficients, and good water solubility.[2] These properties make them highly effective for labeling a wide range of biological molecules, including proteins, antibodies, peptides, and oligonucleotides.[2][3] The key spectroscopic properties of Cy7 are summarized in the table below.

| Property | Value | Source |

| Excitation Maximum (λabs) | ~750 - 756 nm | [3] |

| Emission Maximum (λem) | ~764 - 779 nm | [3] |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.3 | [3] |

| Reactive Group (Common) | N-hydroxysuccinimide (NHS) ester | |

| Reactivity | Primary amines |

Core Applications in Molecular Biology

The favorable spectroscopic properties of Cy7 have led to its widespread adoption in a variety of molecular biology applications.

In Vivo Imaging

The most prominent application of Cy7 is in whole-animal in vivo imaging.[3] The NIR excitation and emission of Cy7 allow for the non-invasive visualization of biological processes deep within living organisms.[1] Cy7-labeled antibodies, peptides, or nanoparticles can be used to track the localization and accumulation of these probes in real-time, providing invaluable insights into disease progression, drug delivery, and biodistribution. For example, Cy7-conjugated antibodies targeting tumor-specific antigens can be used to visualize and monitor tumor growth in animal models.

Fluorescence Microscopy

In fluorescence microscopy, Cy7 is utilized for the detection of specific molecules within fixed or living cells. Its emission in the far-red spectrum helps to minimize autofluorescence from cellular components, leading to clearer images with improved contrast. Cy7-conjugated secondary antibodies are commonly used in immunofluorescence (IF) to detect the presence and localization of target proteins.

Flow Cytometry

Cy7 is frequently used in multicolor flow cytometry, often in the form of a tandem dye with R-phycoerythrin (PE), such as PE-Cy7. This combination allows for the simultaneous analysis of multiple cellular markers. The large Stokes shift of tandem dyes enables the excitation of PE with a standard laser (e.g., 488 nm or 561 nm) and the detection of the emitted fluorescence from Cy7 at a much longer wavelength, expanding the multiplexing capabilities of flow cytometers.

Experimental Protocols

Protocol 1: Labeling an Antibody with Cy7 NHS Ester

This protocol describes the conjugation of a Cy7 N-hydroxysuccinimide (NHS) ester to a primary antibody. NHS esters react with primary amines on the antibody to form stable amide bonds.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

Cy7 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., desalting column)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in an amine-free buffer such as PBS. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.

-

Adjust the antibody concentration to 2 mg/mL or higher if possible.

-

Add 1/10th volume of the reaction buffer to the antibody solution to raise the pH to 8.5-9.0.

-

-

Cy7 NHS Ester Preparation:

-

Immediately before use, dissolve the Cy7 NHS ester in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Purification:

-

Separate the Cy7-labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of Cy7 (~750 nm).

-

Protocol 2: In Vivo Imaging with a Cy7-Labeled Antibody

This protocol provides a general workflow for performing in vivo fluorescence imaging in a mouse model using a Cy7-labeled antibody targeting a tumor.

Materials:

-

Cy7-labeled antibody

-

Tumor-bearing mouse model

-

In vivo imaging system equipped with appropriate excitation and emission filters for Cy7

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the anesthetized mouse in the imaging chamber.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of background autofluorescence.

-

-

Probe Administration:

-

Inject the Cy7-labeled antibody intravenously (e.g., via the tail vein). The optimal dose will need to be determined empirically but typically ranges from 1 to 10 nmol.

-

-

Post-injection Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

-

Maintain the mouse under anesthesia during each imaging session.

-

-

Image Analysis:

-

Use the imaging system's software to quantify the fluorescence intensity in the tumor region of interest (ROI) and other organs over time.

-

The signal-to-noise ratio can be improved by subtracting the background autofluorescence measured in the pre-injection scan.

-

Visualizations

Caption: Workflow for conjugating a Cy7 NHS ester to a primary antibody.

Caption: Principle of in vivo tumor imaging using a Cy7-labeled antibody.

Caption: EGFR signaling pathway with Cy7-labeled antibody for receptor visualization.

References

A Technical Guide to Cy7: A Comparative Analysis with Other Cyanine Dyes for Researchers and Drug Development Professionals